2-Tert-butyl1-methyl4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
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Overview
Description
2-tert-butyl 1-methyl 4-(azidomethyl)-2-azabicyclo[211]hexane-1,2-dicarboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of 2-tert-butyl 1-methyl 4-(azidomethyl)-2-azabicyclo[211]hexane-1,2-dicarboxylate involves multiple stepsThe reaction conditions typically involve the use of strong bases, protecting groups, and specific solvents to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The azidomethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and nucleophiles such as sodium azide
Scientific Research Applications
2-tert-butyl 1-methyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic compounds.
Material Science: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The azidomethyl group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity .
Comparison with Similar Compounds
Similar compounds include other azabicyclohexane derivatives and tert-butyl esters. Compared to these, 2-tert-butyl 1-methyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of the azidomethyl group, which provides additional reactivity and potential for functionalization .
Properties
Molecular Formula |
C13H20N4O4 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-O-tert-butyl 1-O-methyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate |
InChI |
InChI=1S/C13H20N4O4/c1-11(2,3)21-10(19)17-8-12(7-15-16-14)5-13(17,6-12)9(18)20-4/h5-8H2,1-4H3 |
InChI Key |
NZSJZTHZUFNWMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)OC)CN=[N+]=[N-] |
Origin of Product |
United States |
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